molecular formula C9H18N2 B2791354 (3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287345-24-6

(3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine

Cat. No.: B2791354
CAS No.: 2287345-24-6
M. Wt: 154.257
InChI Key: XQDPVTYQJVKKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[1.1.1]pentanes are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates .


Synthesis Analysis

The synthesis of BCPs bearing carbon and halogen substituents can be achieved under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo [1.1.1.0 1,3 ]pentane (TCP) with alkyl halides .


Molecular Structure Analysis

Bicyclo[1.1.1]pentanes are structurally unique compounds. They are four-membered carbocycles with a bridging C(1)-C(3) bond .


Chemical Reactions Analysis

The chemistry surrounding the field of strained hydrocarbons, such as bicyclo[1.1.0]butane, continues to expand. It becomes increasingly advantageous to develop alternative reactivity modes that harness their unique properties to access new regions of chemical space .

Mechanism of Action

While the mechanism of action for “(3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine” is not specifically known, BCPs are generally used in drug development programs due to their unique structural properties .

Future Directions

The field of strained hydrocarbons, such as BCPs, continues to expand. It becomes increasingly advantageous to develop alternative reactivity modes that harness their unique properties to access new regions of chemical space . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Properties

IUPAC Name

(3-butyl-1-bicyclo[1.1.1]pentanyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-3-4-8-5-9(6-8,7-8)11-10/h11H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDPVTYQJVKKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC12CC(C1)(C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.